Product packaging for Androst-5-ene-3,17-dione(Cat. No.:CAS No. 571-36-8)

Androst-5-ene-3,17-dione

Cat. No.: B1197268
CAS No.: 571-36-8
M. Wt: 286.4 g/mol
InChI Key: SQGZFRITSMYKRH-QAGGRKNESA-N
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Description

Androst-5-ene-3,17-dione, also known as 5-androstenedione, is a endogenous steroid and a pivotal prohormone of testosterone with the molecular formula C 19 H 26 O 2 and an average molecular mass of 286.415 g·mol -1 . This compound serves as a critical biochemical intermediate in research focused on elucidating steroidogenesis pathways and metabolic processes. Its primary research value lies in its role as a direct precursor to testosterone, making it an essential standard and tool for studying androgen biosynthesis, hormone regulation, and endocrine function in experimental models. Researchers utilize this compound in studies investigating enzyme activity, particularly the function of 17β-hydroxysteroid dehydrogenase. It is structurally characterized by a carbon-carbon double bond at the 5-position, distinguishing it from its isomer, 4-androstenedione . Due to its performance-enhancing potential, the World Anti-Doping Agency (WADA) prohibits its use in athletes, and it is classified as a controlled substance in the United States . This regulatory status underscores the importance of strict chain-of-custody documentation for research institutions. Please be advised : This product is labeled "For Research Use Only" (RUO). It is strictly intended for laboratory research and must not be used for diagnostic, therapeutic, or any other human or veterinary applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H26O2 B1197268 Androst-5-ene-3,17-dione CAS No. 571-36-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(8R,9S,10R,13S,14S)-10,13-dimethyl-2,4,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C19H26O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3,14-16H,4-11H2,1-2H3/t14-,15-,16-,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQGZFRITSMYKRH-QAGGRKNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(=O)C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC=C4[C@@]3(CCC(=O)C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10862217
Record name Androst-5-ene-3,17-dione
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Molecular Weight

286.4 g/mol
Source PubChem
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CAS No.

571-36-8
Record name Androst-5-ene-3,17-dione
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Record name 5-Androstene-3,17-dione
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Record name Androst-5-ene-3,17-dione
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Record name 5-ANDROSTENEDIONE
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Record name androst-5-ene-3,17-dione
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Biosynthesis and Precursor Pathways of Androst 5 Ene 3,17 Dione

De Novo Synthesis from Cholesterol Precursors in Steroidogenic Tissues

The journey of steroid hormone production, including Androst-5-ene-3,17-dione, commences with cholesterol in specialized tissues known as steroidogenic tissues. These include the adrenal glands and gonads. researchgate.net The initial and rate-limiting step in this entire process is the conversion of cholesterol into pregnenolone (B344588). researchgate.netgenome.jp

Role of Cholesterol Side-Chain Cleavage Enzyme (CYP11A1)

The pivotal enzyme orchestrating the conversion of cholesterol to pregnenolone is the Cholesterol Side-Chain Cleavage Enzyme, also known as CYP11A1 or P450scc. researchgate.netnih.gov This mitochondrial enzyme catalyzes a series of three oxidative reactions on the side chain of cholesterol. nih.govgenecards.org The process involves an initial hydroxylation at carbon 22 (C22), followed by a second hydroxylation at carbon 20 (C20), ultimately leading to the cleavage of the bond between C20 and C22. nih.gov This cleavage yields pregnenolone and isocaproic aldehyde. nih.gov The activity of CYP11A1 is a critical control point in steroidogenesis. researchgate.netpatsnap.com

Intermediacy of Pregnenolone

Pregnenolone (P5) stands as the universal precursor for the biosynthesis of most steroid hormones. genome.jpgenecards.orgwikipedia.org Once synthesized from cholesterol, pregnenolone can follow different metabolic routes. wikipedia.org One of these pathways, termed the Δ⁵ pathway, involves the conversion of pregnenolone to 17α-hydroxypregnenolone by the enzyme 17α-hydroxylase (CYP17A1). wikipedia.orgnih.gov Subsequently, 17α-hydroxypregnenolone is converted to dehydroepiandrosterone (B1670201) (DHEA) by the action of 17,20-lyase, an activity also inherent to CYP17A1. wikipedia.orgnih.gov DHEA then serves as the direct precursor for this compound.

Conversion from Dehydroepiandrosterone (DHEA)

The most direct route to this compound is through the metabolic transformation of dehydroepiandrosterone (DHEA). DHEA is an abundant steroid hormone primarily produced in the adrenal cortex. oup.com

Enzymatic Catalysis by 3β-Hydroxysteroid Dehydrogenase/Δ5-Δ4 Isomerase (HSD3B)

The conversion of DHEA to this compound is catalyzed by the enzyme 3β-hydroxysteroid dehydrogenase/Δ⁵-Δ⁴ isomerase (HSD3B). nih.govoup.com This bifunctional enzyme is essential for the biosynthesis of all active steroid hormones. nih.gov It performs two crucial reactions: the dehydrogenation of the 3β-hydroxyl group to a 3-keto group and the isomerization of the Δ⁵ double bond to the Δ⁴ position. plos.orgoup.com In the case of DHEA conversion, HSD3B oxidizes the 3β-hydroxyl group, resulting in the formation of this compound. uniprot.org This reaction is a rate-limiting step in the peripheral synthesis of androgens. nih.gov

The HSD3B enzyme family consists of multiple isoforms with distinct tissue-specific expression patterns and functions. In humans, two primary isoforms have been identified: HSD3B1 and HSD3B2. plos.orgoup.com

HSD3B1 is predominantly expressed in the placenta and peripheral tissues such as the mammary glands, prostate, skin, and adipose tissue. plos.org

HSD3B2 is the main isoform found in the adrenal glands, ovaries, and testes. oup.comnih.gov

This differential expression allows for the tissue-specific regulation of steroid hormone biosynthesis. For instance, in the adrenal cortex, HSD3B2 is responsible for converting DHEA to androstenedione (B190577) (androst-4-ene-3,17-dione). plos.org Mouse studies have identified even more isoforms (at least five), with varying expression in the liver, kidney, and gonads throughout development. nih.gov

Table 1: Human HSD3B Isoforms and Their Primary Expression Sites

IsoformPrimary Tissues of Expression
HSD3B1 Placenta, Mammary Gland, Prostate, Skin, Adipose Tissue plos.org
HSD3B2 Adrenal Gland, Ovary, Testis oup.comnih.gov

Position within the Classic Steroidogenic Pathway

The synthesis begins with cholesterol being converted to pregnenolone by CYP11A1. researchgate.netnih.gov Pregnenolone is then metabolized via the Δ⁵ pathway to DHEA. wikipedia.orgnih.gov The enzyme HSD3B then converts DHEA to this compound. oup.com

This compound is structurally very similar to androst-4-ene-3,17-dione (often simply called androstenedione), differing only in the position of the double bond. wikipedia.orgnih.gov this compound can be isomerized to androst-4-ene-3,17-dione. From androstenedione, the pathway can proceed to the formation of potent androgens like testosterone (B1683101) or estrogens like estrone (B1671321). oup.comwikipedia.org

Table 2: Key Compounds in the Biosynthesis of this compound

Compound NameChemical FormulaRole in Pathway
CholesterolC₂₇H₄₆OInitial Precursor researchgate.net
PregnenoloneC₂₁H₃₂O₂Universal Precursor for Steroid Hormones genecards.orgwikipedia.org
17α-HydroxypregnenoloneC₂₁H₃₂O₃Intermediate between Pregnenolone and DHEA nih.gov
Dehydroepiandrosterone (DHEA)C₁₉H₂₈O₂Direct Precursor to this compound
This compound C₁₉H₂₆O₂ Product of DHEA oxidation oup.com
Androst-4-ene-3,17-dioneC₁₉H₂₆O₂Isomer and further metabolite wikipedia.org
TestosteroneC₁₉H₂₈O₂Downstream androgen wikipedia.org
EstroneC₁₈H₂₂O₂Downstream estrogen wikipedia.org

Table 3: Enzymes in the Biosynthesis of this compound

Enzyme NameGene NameFunction
Cholesterol Side-Chain Cleavage EnzymeCYP11A1Converts cholesterol to pregnenolone researchgate.netnih.gov
17α-Hydroxylase/17,20-LyaseCYP17A1Converts pregnenolone to DHEA wikipedia.orgnih.gov
3β-Hydroxysteroid Dehydrogenase/Δ⁵-Δ⁴ IsomeraseHSD3BConverts DHEA to this compound nih.govoup.com

Precursor to Androgens (Testosterone, Dihydrotestosterone)

This compound is a prohormone for testosterone. nih.govwikipedia.org It can be converted into active androgens through a series of enzymatic reactions. The primary conversion involves the reduction of the 17-keto group to a 17β-hydroxyl group, a reaction catalyzed by 17β-hydroxysteroid dehydrogenase (17β-HSD) enzymes, to form androst-5-ene-3β,17β-diol (Androstenediol). nih.govwikipedia.org Androstenediol (B1197431) can then be converted to testosterone by the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD), which also isomerizes the double bond from the Δ5 to the Δ4 position. nih.gov

Alternatively, this compound can first be isomerized to androst-4-ene-3,17-dione by 3β-HSD. wikipedia.org Androst-4-ene-3,17-dione is then a direct precursor to testosterone via the action of 17β-HSD. mdpi.commdpi.com Testosterone, the primary male sex hormone, can be further metabolized in certain tissues, such as the prostate, to the more potent androgen, 5α-dihydrotestosterone (DHT), by the enzyme 5α-reductase. nih.govmdpi.com

PrecursorEnzymeProduct
This compound3β-hydroxysteroid dehydrogenase/Δ⁵⁻⁴-isomeraseAndrost-4-ene-3,17-dione
Androst-4-ene-3,17-dione17β-hydroxysteroid dehydrogenaseTestosterone
Testosterone5α-reductase5α-Dihydrotestosterone (DHT)

This table outlines the primary pathway for the conversion of this compound to potent androgens.

Precursor to Estrogens (Estrone, Estradiol)

In addition to its role in androgen synthesis, this compound is a precursor in the biosynthesis of estrogens. wikipedia.orgcymitquimica.com The conversion pathway to estrogens typically proceeds through its isomerization to androst-4-ene-3,17-dione. wikipedia.org This isomer is a key substrate for the enzyme aromatase (cytochrome P450 19A1). drugbank.comresearchgate.net

Aromatase catalyzes the conversion of androst-4-ene-3,17-dione into estrone (E1), a C18 estrogen, by removing the C19 methyl group and creating an aromatic A-ring. drugbank.comresearchgate.net Estrone is one of the three major endogenous estrogens and can be further converted to the more potent estrogen, estradiol (B170435) (E2), by the action of 17β-hydroxysteroid dehydrogenases. scispace.com This peripheral conversion, especially in adipose tissue, is a significant source of estrogens, particularly in postmenopausal women. drugbank.com

PrecursorEnzymeProduct
This compound3β-hydroxysteroid dehydrogenase/Δ⁵⁻⁴-isomeraseAndrost-4-ene-3,17-dione
Androst-4-ene-3,17-dioneAromatase (CYP19A1)Estrone (E1)
Estrone (E1)17β-hydroxysteroid dehydrogenaseEstradiol (E2)

This table illustrates the pathway for the conversion of this compound to estrogens.

Alternative Biosynthetic Routes and Side Pathways

Beyond the primary pathways leading to testosterone and estrone, this compound is involved in alternative metabolic routes. One significant route is the "backdoor pathway" of androgen synthesis, which can produce DHT while bypassing testosterone as an intermediate. plos.orgwikipathways.org In this pathway, precursors like 17α-hydroxyprogesterone are converted through a series of steps to 5α-androstanedione, which is then converted to DHT. plos.orgresearchgate.net While this compound is not a direct entrant into this pathway, its precursor DHEA is part of the broader steroidogenic network that can feed into these alternative routes. plos.org

The adrenal glands, a primary site of DHEA and subsequent androstenedione production, also give rise to 11-oxygenated C19 steroids. nih.gov Androst-4-ene-3,17-dione, the isomer of this compound, can be converted to 11β-hydroxyandrostenedione (11OHA4) by the enzyme cytochrome P450 11β-hydroxylase (CYP11B1). nih.gov These 11-oxygenated androgens represent a distinct class of steroids with their own biological activities.

Furthermore, microbial biotransformation can create different metabolites. For instance, some fungi can convert DHEA into androst-1,4-diene-3,17-dione (ADD), which is a key intermediate in the industrial synthesis of some estrogens.

Enzymatic Transformations and Metabolism of Androst 5 Ene 3,17 Dione

Isomerization to Androst-4-ene-3,17-dionefrontiersin.orgoup.compnas.orgnih.gov

The isomerization of the double bond from the Δ5 position to the Δ4 position, converting androst-5-ene-3,17-dione to androst-4-ene-3,17-dione, is an essential step in the synthesis of steroid hormones such as testosterone (B1683101) and progesterone. nih.govdiva-portal.org This reaction is catalyzed by the enzyme Δ5-3-ketosteroid isomerase (KSI) and also by certain glutathione (B108866) transferases. frontiersin.orgproteopedia.orgwikipedia.org In mammals, this isomerization is a key part of the pathway leading to the formation of all active steroid hormones. oup.com

Mechanism of Δ5-3-Ketosteroid Isomerase Activityoup.compnas.org

Δ5-3-Ketosteroid isomerase (KSI) is an exceptionally proficient enzyme, accelerating the isomerization reaction by a factor of approximately 10¹¹ compared to the uncatalyzed reaction in an aqueous solution, which would take about seven weeks. pnas.orgwikipedia.org The enzyme facilitates the intramolecular transfer of a proton from the C4 position to the C6 position through a dienolic intermediate. ebi.ac.uk

The catalytic mechanism involves a general base, Asp-38 (in Pseudomonas testosteroni), which abstracts a proton from the C4 position of the steroid. wikipedia.orgacs.org This action forms an enolate intermediate that is stabilized by hydrogen bonds from two key residues: Tyrosine-14 and Aspartate-99. nih.govwikipedia.org These residues are critical for the enzyme's high catalytic efficiency. wikipedia.orgacs.org The active site of KSI is predominantly hydrophobic to accommodate the steroid substrate. nih.govacs.org

Specificity and Kinetics of Bacterial Isomerases (e.g., Pseudomonas testosteroni)oup.compnas.org

Bacterial Δ5-3-ketosteroid isomerases, particularly from Pseudomonas testosteroni and Pseudomonas putida, have been extensively studied. wikipedia.orgebi.ac.uk In these bacteria, KSI is a soluble, homodimeric protein involved in the degradation of steroids, allowing the bacteria to use them as a carbon source. proteopedia.orgwikipedia.org The enzyme from P. testosteroni is one of the most efficient enzymes known. acs.org The reaction it catalyzes involves an allylic rearrangement with an intramolecular proton transfer. acs.org

The catalytic power of bacterial KSI is attributed to the stabilization of the high-energy dienolate intermediate. acs.org Mutational studies have shown that both Tyr-14 and Asp-99 are crucial for this stabilization, with the hydrogen bond from Tyr-14 providing a more significant contribution. acs.org The kinetics of the P. testosteroni enzyme are characterized by a high turnover rate, approaching the diffusion-controlled limit. proteopedia.orgebi.ac.uk

Table 1: Kinetic Parameters of Bacterial Δ5-3-Ketosteroid Isomerase Mutants

Data derived from studies on the effects of mutations on KSI activity at pH 7.0. wikipedia.org

Mammalian Δ5-3-Ketosteroid Isomerasespnas.org

In mammals, KSI activity is part of a bifunctional enzyme, 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase (3β-HSD), which is membrane-bound in the endoplasmic reticulum and mitochondria. oup.comwikipedia.org This enzyme complex is essential for the biosynthesis of all classes of steroid hormones, including glucocorticoids, mineralocorticoids, androgens, and estrogens. oup.com The isomerization step follows the dehydrogenation of the 3β-hydroxyl group. qmul.ac.uk

Mammalian KSIs, such as those from bovine adrenal cortex and rat liver, catalyze the conversion of Δ5-androstene-3,17-dione to Δ4-androstene-3,17-dione. wikipedia.org The mechanism is thought to be similar to the bacterial enzyme, involving the abstraction of the 4β-proton and its transfer to the 6β-position. nih.gov

Role of Glutathione Transferase A3-3 in Isomerizationfrontiersin.orgnih.gov

Human glutathione transferase A3-3 (GST A3-3) is a highly efficient catalyst for the isomerization of this compound. frontiersin.orgnih.govresearchgate.net This enzyme is found in steroidogenic tissues like the placenta, testis, and adrenal glands. frontiersin.orgdiva-portal.org The catalytic efficiency (kcat/Km) of human GST A3-3 for this compound is approximately 5 x 10⁶ M⁻¹s⁻¹, which is significantly higher than that of the 3β-hydroxysteroid dehydrogenase/isomerase. nih.gov In fact, human and equine GST A3-3 are among the most efficient steroid isomerases known in mammals. frontiersin.orgdiva-portal.org

The proposed mechanism for GST A3-3 involves a dual role for glutathione (GSH). researchgate.net The thiol group of GSH and the hydroxyl group of Tyr9 work together to transfer a proton from the C4 to the C6 position of the steroid. researchgate.netmdpi.com Glutathione also stabilizes the negative charge on the oxygen at the C3 position of the enolate intermediate. researchgate.net

Table 2: Catalytic Efficiency of Enzymes in Isomerizing this compound

Comparison of the catalytic efficiencies of different enzymes involved in the isomerization of this compound. frontiersin.orgnih.govmdpi.com

Reduction Pathways

17β-Hydroxysteroid Dehydrogenase (HSD17B) Mediated Conversionsfrontiersin.orgebi.ac.ukresearchgate.netbenchchem.com

The reduction of the 17-keto group of this compound is another critical metabolic step. This reaction is catalyzed by various isoforms of 17β-hydroxysteroid dehydrogenase (HSD17B). nih.gov These enzymes are responsible for the interconversion of less active 17-ketosteroids into more potent 17β-hydroxysteroids. researchgate.net

Different isoforms of HSD17B have distinct substrate specificities and tissue distributions, which allows for cell-specific regulation of active androgen and estrogen levels. nih.gov For example, HSD17B3, primarily found in the testes, and HSD17B5 (also known as AKR1C3), found in peripheral tissues, catalyze the conversion of androstenedione (B190577) to testosterone. researchgate.netresearchgate.netamegroups.org The reduction of this compound can lead to the formation of androst-5-ene-3β,17β-diol. researchgate.net

The HSD17B family of enzymes plays a pivotal role in the final steps of sex steroid biosynthesis, controlling the levels of potent hormones like testosterone and estradiol (B170435). nih.gov

Table 3: Chemical Compounds Mentioned

Formation of Androst-5-ene-3β,17β-diol (Androstenediol)

This compound can undergo reduction at the C-17 position to form the corresponding 17β-hydroxy steroid, androst-5-ene-3β,17β-diol, also known as androstenediol (B1197431). wikipedia.org This conversion is catalyzed by the enzyme 17β-hydroxysteroid dehydrogenase (17β-HSD). nih.govresearchgate.net This enzyme facilitates the interconversion of 17-ketosteroids and 17β-hydroxysteroids, playing a pivotal role in the synthesis of active androgens and estrogens. nih.govresearchgate.net Specifically, 17β-HSDs convert androstenedione to testosterone and dehydroepiandrosterone (B1670201) (DHEA) to androstenediol. wikipedia.orgwikipedia.org

The reaction is a reversible reduction of the ketone group at the C-17 position to a hydroxyl group, as detailed in the table below.

SubstrateEnzymeProduct
This compound17β-Hydroxysteroid DehydrogenaseAndrost-5-ene-3β,17β-diol
Role of Specific HSD17B Isoforms

The 17β-HSD enzyme family comprises at least five major isoenzymes, each with distinct tissue-specific expression, substrate preferences, and catalytic activities (reductive or oxidative). nih.gov This diversity allows for precise, localized control over the balance of sex steroids. nih.gov

HSD17B1 : Often referred to as the "estrogenic" isoform, it primarily catalyzes the conversion of the weak estrogen estrone (B1671321) into the more potent estradiol. wikipedia.orgnih.gov It also facilitates the conversion of DHEA to androstenediol. wikipedia.org

HSD17B2 : This isoform predominantly has an oxidative function, inactivating potent hormones by converting 17β-estradiol back to estrone and testosterone to androstenedione. nih.gov

HSD17B3 and HSD17B5 (AKR1C3) : These isoforms are key in androgen synthesis, catalyzing the formation of testosterone from androstenedione. nih.gov HSD17B3 is mainly found in the testes, while HSD17B5 is active in peripheral tissues. nih.govamegroups.org

HSD17B4 : This enzyme primarily acts in an oxidative capacity, degrading androst-5-ene-3β,17β-diol to DHEA and estradiol to estrone. nih.gov

HSD17B6 : This isoform exhibits 3α-HSD activity and is involved in the conversion of androstanediol into the potent androgen dihydrotestosterone (B1667394) (DHT). wikipedia.org

Table of HSD17B Isoform Functions Related to Androstenedione Metabolism

IsoformPrimary FunctionKey ReactionTissue Expression Example
HSD17B1Reductive (Estrogen Activation)Estrone → EstradiolOvaries, Placenta wikipedia.org
HSD17B2Oxidative (Hormone Inactivation)Testosterone → AndrostenedionePlacenta, Liver
HSD17B3Reductive (Androgen Synthesis)Androstenedione → TestosteroneTestis nih.govamegroups.org
HSD17B4Oxidative (Hormone Inactivation)Androst-5-ene-3β,17β-diol → DHEAWidespread
HSD17B5 (AKR1C3)Reductive (Androgen Synthesis)Androstenedione → TestosteronePeripheral Tissues nih.gov

5α-Reductase Activity on Derived Metabolites

Metabolites derived from this compound, such as androst-4-ene-3,17-dione (an isomer) and testosterone, are substrates for the enzyme 5α-reductase. unimi.ittandfonline.comwikipedia.org This enzyme catalyzes the irreversible reduction of the double bond between C4 and C5 in the steroid's A-ring. oup.com The conversion of testosterone to the more biologically potent androgen, dihydrotestosterone (DHT), is a critical step mediated by 5α-reductase. oup.comnih.gov Similarly, androstenedione can be converted to 5α-androstanedione. wikipedia.org Studies in human brain tissue have shown that androstenedione is first converted to androstanedione (B1670583) by 5α-reductase, and subsequently to androsterone (B159326) by 3α-HSD. oup.com There are three known isozymes of 5α-reductase (SRD5A1, SRD5A2, SRD5A3). wikipedia.org

3α- and 3β-Hydroxysteroid Dehydrogenase Systems

The 3-keto group of 5α-reduced steroids, such as DHT, can be reversibly reduced by 3α- and 3β-hydroxysteroid dehydrogenases (HSDs). oup.comglowm.com These enzymes are part of the aldo-keto reductase (AKR) superfamily and modulate androgen activity. glowm.comoup.com

3α-HSD : This enzyme converts DHT into 5α-androstane-3α,17β-diol (3α-diol), a metabolite with significantly less androgenic activity. oup.comnih.gov This conversion is a major pathway for DHT inactivation in tissues like the liver and skin. oup.comnih.gov AKR1C2, or 3α-HSD type 3, is the primary enzyme responsible for this conversion in cutaneous tissues. nih.govwikipedia.org

3β-HSD : This enzyme system converts DHT to 5α-androstane-3β,17β-diol (3β-diol). oup.comglowm.com Crucially, 3β-HSD also possesses Δ⁵⁻⁴ isomerase activity, which is essential for the biosynthesis of all major classes of steroid hormones. wikipedia.org It catalyzes the conversion of Δ⁵-3β-hydroxysteroids into Δ⁴-3-ketosteroids. wikipedia.org This dual function involves oxidizing the 3β-hydroxyl group to a 3-keto group and shifting the C5-C6 double bond to the C4-C5 position. glowm.com For instance, it converts DHEA to androstenedione and androstenediol to testosterone. wikipedia.org

Table of 3-HSD System Functions

Enzyme SystemKey ReactionSignificance
3α-HSDDHT → 5α-androstane-3α,17β-diolInactivation of the potent androgen DHT. oup.comnih.gov
3β-HSD / Δ⁵⁻⁴ isomeraseDHEA → AndrostenedioneEssential for converting Δ⁵ precursors into active Δ⁴ steroid hormones. wikipedia.org
Androstenediol → Testosterone

Aromatization to Estrogens

This compound, and more directly its isomer androst-4-ene-3,17-dione, serves as a key precursor for the biosynthesis of estrogens. wikipedia.org This transformation is accomplished by a single enzyme, aromatase. wikipedia.orgwikipedia.org The process involves the conversion of the androgenic A-ring of the steroid into an aromatic ring, a defining feature of estrogens. wikipedia.org Specifically, aromatase converts androstenedione into estrone. wikipedia.orgwikipedia.org

Aromatase (CYP19A1) Catalysis and Mechanism

Aromatase, officially known as cytochrome P450 19A1 (CYP19A1), is a member of the cytochrome P450 monooxygenase superfamily. wikipedia.orgnih.gov The catalytic mechanism is a complex, three-step oxidative process, with each step requiring one mole of oxygen and one mole of NADPH. psu.edu

The process for converting androstenedione to estrone proceeds as follows:

First Hydroxylation : The C-19 methyl group of androstenedione is hydroxylated to form 19-hydroxyandrostenedione. psu.edunih.gov

Second Hydroxylation : The 19-hydroxy group is further oxidized to form a 19-aldehyde (19-oxoandrostenedione). psu.edunih.gov

Aromatization : The final and most complex step involves the cleavage of the C10-C19 carbon-carbon bond, leading to the elimination of the C-19 carbon as formic acid and the simultaneous aromatization of the A-ring to produce estrone. wikipedia.orgnih.govresearchgate.net

Molecular dynamics simulations show that the binding of androstenedione to the active site of aromatase causes a global suppression of the enzyme's structural dynamics, which may facilitate the precise alignment required for catalysis. nih.govacs.org

Hydroxylation and Other Modifications

Beyond the primary metabolic pathways, this compound can undergo other modifications, particularly hydroxylation at various positions on the steroid nucleus. These reactions are often studied in microbial systems, which utilize a wide array of cytochrome P450 enzymes capable of such transformations.

For example, incubation of this compound with the fungus Rhizopus arrhizus results in hydroxylation at the C-6β and C-11α positions. cdnsciencepub.comdoi.org Fungi from the Penicillium genus have been shown to perform Baeyer-Villiger oxidation on androstane (B1237026) steroids, inserting an oxygen atom into the D-ring to form a lactone, such as testololactone. nih.govresearchgate.net These microbial transformations highlight the potential for diverse structural modifications of the this compound scaffold.

Formation of Hydroxylated Metabolites (e.g., 7-hydroxy-, 18-hydroxy-, 19-hydroxy-derivatives)

Hydroxylation is a key phase I metabolic reaction for this compound, catalyzed by cytochrome P450 (CYP) enzymes. drugbank.com This process introduces hydroxyl (-OH) groups at various positions on the steroid nucleus, altering its biological activity and facilitating further metabolism.

7-Hydroxylation: The introduction of a hydroxyl group at the C-7 position is a significant metabolic pathway. Both 7α- and 7β-hydroxy derivatives are formed. For instance, the biotransformation of dehydroepiandrosterone (DHEA), a precursor to this compound, by the fungus Fusarium acuminatum leads to stereoselective hydroxylation at the 7α-position. rsc.orgrsc.org Similarly, the fungus Mucor hiemalis can produce 3β,7α-dihydroxyandrost-5-en-17-one. rsc.orgrsc.org The formation of 7-hydroxylated metabolites is also relevant in the context of the metabolism of related synthetic androgens. researchgate.net

18- and 19-Hydroxylation: While less commonly detailed for this compound itself, hydroxylation at the C-18 and C-19 positions is a known metabolic route for related androstane steroids. For example, studies on the metabolism of 5α-androst-1-ene-3,17-dione have identified metabolites that are presumably 18-hydroxy- and 19-hydroxy-5α-androst-1-ene-3,17-dione. dshs-koeln.dewada-ama.org These reactions are typically catalyzed by specific CYP enzymes. mdpi.com

Other Hydroxylations: Other positions on the androstane skeleton are also susceptible to hydroxylation. For instance, incubation of this compound with the fungus Rhizopus arrhizus can lead to the formation of 6α- and 6β-hydroxylated products. cdnsciencepub.comdoi.org Fungal biotransformations of the related androst-4-ene-3,17-dione have yielded 11α- and 14α-hydroxylated derivatives. nih.govnih.gov

Microbial Transformations and Biotransformation Studies

Microorganisms, particularly filamentous fungi, are widely studied for their ability to transform steroids, including this compound and its precursors. These biotransformations can produce a variety of metabolites through reactions like hydroxylation, oxidation, and reduction.

Fungal species from genera such as Aspergillus, Fusarium, Penicillium, and Rhizopus have been shown to metabolize androstane steroids. rsc.orgcdnsciencepub.comnih.govnih.gov For example, Aspergillus versicolor can transform DHEA into androst-1,4-diene-3,17-dione. rsc.orgrsc.org Rhizopus arrhizus metabolizes this compound into several products, including its isomer androst-4-ene-3,17-dione, as well as hydroxylated derivatives. cdnsciencepub.comdoi.org

Studies with Penicillium species have demonstrated the conversion of DHEA into lactones through Baeyer-Villiger oxidation. nih.govmdpi.com Axillary bacteria have also been shown to metabolize related androgens like testosterone into androst-4-ene-3,17-dione and other metabolites. nih.gov

Table 1: Examples of Microbial Transformation Products of this compound and Related Precursors
MicroorganismSubstrateMajor ProductsReference
Rhizopus arrhizusThis compoundAndrost-4-ene-3,17-dione, 6β-hydroxyandrost-4-ene-3,17-dione, 6α-hydroxyandrost-4-ene-3,17-dione cdnsciencepub.comdoi.org
Aspergillus versicolorDehydroepiandrosterone (DHEA)Androst-1,4-diene-3,17-dione rsc.orgrsc.org
Fusarium acuminatumDehydroepiandrosterone (DHEA)3β,7α-dihydroxyandrost-5-en-17-one rsc.orgrsc.org
Mucor hiemalisDehydroepiandrosterone (DHEA)Androst-5-ene-3β,7α,17α-triol, 3β,7α-dihydroxyandrost-5-en-17-one rsc.orgrsc.org
Penicillium lilacinumDehydroepiandrosterone (DHEA)3β-hydroxy-17a-oxa-D-homo-androst-5-en-17-one nih.gov

Conjugation and Deconjugation of this compound and its Metabolites

Following phase I metabolism, this compound and its hydroxylated metabolites undergo phase II conjugation reactions. These processes increase the water solubility of the steroids, facilitating their excretion from the body.

Glucuronidation and Sulfation Processes

Glucuronidation and sulfation are the primary conjugation pathways for steroids.

Glucuronidation: This process involves the attachment of glucuronic acid to the steroid molecule, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). The resulting glucuronide conjugates are highly water-soluble and can be readily excreted in urine. hmdb.ca Metabolites of related androgens are primarily excreted as glucuronides. dshs-koeln.de For example, after administration of 5α-androst-1-ene-3,17-dione, the identified metabolites were mainly found in the glucuronide fraction of urine. dshs-koeln.de

Sulfation: Sulfation involves the transfer of a sulfonate group to the steroid, catalyzed by sulfotransferases (SULTs), such as SULT2A1. researchgate.net Androstenediol, a related compound, can be sulfated to form androstenediol sulfate (B86663). wikipedia.org Like glucuronides, sulfate conjugates are more water-soluble and are targeted for excretion.

Enzymatic Hydrolysis of Conjugates in Research

In research and clinical settings, particularly in anti-doping analysis, the detection of steroid metabolites often requires the cleavage of these conjugated forms to release the free steroid for analysis by techniques like gas chromatography-mass spectrometry (GC-MS). dshs-koeln.de

This deconjugation is typically achieved through enzymatic hydrolysis. Preparations containing β-glucuronidase (e.g., from E. coli) are used to cleave glucuronide conjugates. nih.govdshs-koeln.de For the hydrolysis of both glucuronide and sulfate conjugates, enzyme preparations from Helix pomatia are often used, as they contain both β-glucuronidase and arylsulfatase activity. nih.govebi.ac.uk

However, it is important to note that enzyme preparations from sources like Helix pomatia can contain other enzymes that may alter the steroid profile during incubation. nih.gov For instance, these preparations have been shown to transform DHEA into androst-4-ene-3,17-dione, which could complicate the analysis. nih.gov

Table 2: Enzymes Used in the Analysis of this compound Conjugates
Enzyme/MethodType of Conjugate CleavedSource/ApplicationReference
β-glucuronidaseGlucuronidesFrom E. coli, used in anti-doping analysis. nih.govdshs-koeln.de
β-glucuronidase/arylsulfataseGlucuronides and SulfatesFrom Helix pomatia, used for broad-spectrum deconjugation. nih.govebi.ac.uk
Chemical Hydrolysis (Solvolysis)SulfatesUsed as an alternative to enzymatic hydrolysis for sulfate conjugates. nih.gov

Regulation of Androst 5 Ene 3,17 Dione Synthesis and Metabolism

Transcriptional and Post-Translational Regulation of Key Enzymes

The synthesis of Androst-5-ene-3,17-dione is primarily dependent on the sequential activities of two key enzymes: Cytochrome P450 17α-hydroxylase/17,20-lyase (P450c17 or CYP17A1) and 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase (3β-HSD or HSD3B2). wikipedia.orgoup.comoup.com The regulation of these enzymes occurs at both the level of gene transcription and through post-translational modifications, which fine-tune their enzymatic activity. researchgate.net

Transcriptional Regulation:

The expression of the genes encoding for steroidogenic enzymes is a primary control point in the synthesis of this compound. nih.gov Tropic hormones, such as corticotropin (B344483) (ACTH) and gonadotropins, exert their long-term effects on steroidogenesis by increasing the transcription of these genes. nih.gov

Several transcription factors are known to play crucial roles in regulating the expression of CYP17A1 and HSD3B2:

Steroidogenic Factor 1 (SF-1): This orphan nuclear receptor is a key regulator of the tissue-specific expression of CYP17A1 and other genes involved in steroidogenesis. oup.com

Nuclear Factor-1 C2 (NF-1C2): Studies have shown that this transcription factor can influence the basal expression of the CYP17A1 gene. plos.org In certain conditions like Polycystic Ovary Syndrome (PCOS), altered levels of NF-1C2 may contribute to increased CYP17A1 gene expression. plos.org

NGFIB Family Members: These transcription factors have been shown to enhance the activity of the HSD3B2 promoter. nih.gov ACTH can rapidly induce the expression of NGFIB, suggesting its role in the adrenal regulation of HSD3B2 gene transcription. nih.gov

GATA1: This transcription factor is involved in the control of HSD3B2 gene expression. bioscientifica.com

STAT5 and STAT6: There is evidence suggesting a potential regulatory role for these signal transducers and activators of transcription in the transcriptional activation of the HSD3B2 promoter. researchgate.net

The regulation of these genes is complex and can be cell-type specific, with different promoter regions being utilized for basal expression and hormonal induction. nih.gov

Post-Translational Regulation:

Following protein synthesis, the activity of steroidogenic enzymes can be further modulated by post-translational modifications. This provides a more rapid mechanism for regulating steroid production.

A critical example is the regulation of P450c17, which possesses both 17α-hydroxylase and 17,20-lyase activities. nih.govnih.gov The 17,20-lyase activity is essential for the production of dehydroepiandrosterone (B1670201) (DHEA), a direct precursor to this compound. wikipedia.org The discrimination between these two activities is regulated by:

Phosphorylation: Serine/threonine phosphorylation of P450c17 is necessary for its 17,20-lyase activity, but not for its 17α-hydroxylase activity. oup.comuniprot.orgoup.com This phosphorylation appears to be stimulated by cAMP and is catalyzed by kinases such as p38α (MAPK14), which increases the maximum velocity of the 17,20-lyase reaction. nih.govnih.gov

Allosteric Regulation by Cytochrome b5: Cytochrome b5 strongly promotes the 17,20-lyase activity of P450c17. nih.govnih.gov It primarily acts as an allosteric factor, enhancing the interaction of P450c17 with its electron donor, P450 oxidoreductase (POR). nih.govoup.com

P450 Oxidoreductase (POR) Abundance: The molar abundance of POR, the electron-transfer protein, also influences the 17,20-lyase activity of P450c17. nih.gov

The steroidogenic acute regulatory (StAR) protein, which facilitates the transport of cholesterol into the mitochondria for the initial steps of steroidogenesis, is also subject to post-translational regulation, including phosphorylation by several kinases. bohrium.com

Table 1: Regulation of Key Enzymes in this compound Synthesis

Enzyme Gene Transcriptional Regulators Post-Translational Modifications
P450c17 (CYP17A1) CYP17A1 SF-1, NF-1C2 oup.complos.org Phosphorylation (enhances 17,20-lyase activity), Allosteric regulation by Cytochrome b5 nih.govoup.comuniprot.org
3β-HSD (HSD3B2) HSD3B2 NGFIB family members, GATA1, STAT5, STAT6 nih.govbioscientifica.comresearchgate.net -

Hormonal Feedback Mechanisms (e.g., Gonadotropins, ACTH, Insulin-like Growth Factors)

The synthesis of this compound is under the tight control of the hypothalamic-pituitary-gonadal (HPG) and hypothalamic-pituitary-adrenal (HPA) axes. immunotech.cz

Gonadotropins (LH and FSH): In the gonads, the production of this compound is primarily regulated by gonadotropins. wikipedia.org Luteinizing hormone (LH) is the main stimulus for androgen secretion in the testes and ovaries. immunotech.czpathophys.org It binds to its receptors on Leydig cells in males and theca cells in females, initiating the steroidogenic cascade. pathophys.org Follicle-stimulating hormone (FSH) also plays a role, particularly in females, by controlling the expression of aromatase and 17β-HSD in granulosa cells, which are involved in the further metabolism of androstenedione (B190577). pathophys.org

Adrenocorticotropic Hormone (ACTH): In the adrenal cortex, the synthesis of androgens, including this compound, is governed by ACTH. wikipedia.org ACTH stimulates the adrenal cortex to secrete DHEA, DHEA-S, and androstenedione. immunotech.cz The secretion of ACTH is, in turn, regulated by corticotropin-releasing hormone (CRH) and is subject to negative feedback by cortisol. immunotech.cz

Insulin-like Growth Factors (IGFs): IGFs, particularly IGF-I and IGF-II, have been shown to play a significant role in regulating steroidogenesis. In males, IGF-I stimulates the proliferation of Leydig cells and promotes their maturation. elifesciences.org Studies in animal models have indicated that a deficiency in IGF signaling can impair testicular steroidogenesis. elifesciences.org In females, IGFs can also influence ovarian steroid production. Insulin, which is structurally related to IGFs, can also impact steroidogenesis, with very high levels potentially having negative effects. mdpi.com

Other Hormones and Factors: Other signaling molecules, such as cytokines, can also modulate steroid synthesis. For instance, transforming growth factor-β1 (TGF-β1) has been implicated in the regulation of gonadotropin secretion and, consequently, testicular androstenedione levels. benthamopen.com Interleukin-6 (IL-6) can regulate adrenal synthesis of androgens in vitro. benthamopen.com

Table 2: Hormonal Regulation of this compound Synthesis

Hormone/Factor Source Primary Site of Action Effect on this compound Synthesis
Luteinizing Hormone (LH) Anterior Pituitary Gonads (Leydig and Theca cells) Stimulates wikipedia.orgimmunotech.cz
Follicle-Stimulating Hormone (FSH) Anterior Pituitary Gonads (Granulosa cells) Regulates downstream metabolism pathophys.org
Adrenocorticotropic Hormone (ACTH) Anterior Pituitary Adrenal Cortex Stimulates wikipedia.orgimmunotech.cz
Insulin-like Growth Factor-I (IGF-I) Liver and peripheral tissues Gonads Modulates/Stimulates elifesciences.orgmdpi.com
Transforming growth factor-β1 (TGF-β1) Various cells Pituitary, Gonads Modulates (indirectly) benthamopen.com
Interleukin-6 (IL-6) Immune cells, Adrenal gland Adrenal Cortex Modulates benthamopen.com

Influences of Nutritional and Environmental Factors on Metabolic Pathways (in animal models/in vitro)

The metabolic pathways leading to and from this compound can be influenced by various external factors, including nutritional components and environmental contaminants. Research in animal models and in vitro systems has provided insights into these interactions.

Nutritional Factors:

Soy Isoflavones: Diets rich in soy isoflavones, such as genistein (B1671435) and daidzein, have been shown to affect steroidogenesis in animal models. avma.org These phytoestrogens can inhibit the activity of enzymes like 3β-HSD and aromatase. avma.orgnih.gov In a study on dogs, a diet high in isoflavones was associated with an increase in serum estradiol (B170435) concentrations after ACTH stimulation, suggesting an influence on adrenal steroidogenesis. avma.orgnih.gov

Maternal Nutrition: The nutritional status of a mother during gestation can program the reproductive and metabolic health of her offspring. mdpi.com In cattle, maternal overnutrition has been linked to decreased expression of genes involved in testicular development and steroidogenesis in male fetuses, including those for the IGF1 receptor. mdpi.com

Dietary Sodium: Modulation of dietary sodium intake in pigs, a translational model for human adrenal physiology, has been shown to significantly impact adrenal steroidogenesis. ahajournals.org Low dietary sodium activates the renin-angiotensin-aldosterone system, leading to changes in the expression of numerous genes in the adrenal cortex related to cholesterol biosynthesis and steroid metabolism. ahajournals.org

Phytosterols (B1254722): Chronic feeding of phytosterols to male Japanese quail resulted in a better adrenal response to an ACTH challenge, with higher corticosterone (B1669441) levels. jst.go.jp However, it has been suggested that long-term administration of phytosterols might accumulate in the testes and potentially perturb testosterone (B1683101) production. jst.go.jp

Environmental Factors:

Endocrine-Disrupting Chemicals (EDCs): A wide range of environmental contaminants can interfere with steroidogenic pathways.

4-Nonylphenol: In vitro studies using mice Leydig cells have shown that 4-nonylphenol, an industrial chemical, can significantly decrease cAMP-stimulated androstenedione production at certain concentrations. jmbfs.org

Bisphenol A (BPA): In vitro exposure of mouse antral follicles to BPA has been shown to acutely decrease the expression of Cyp11a1, leading to a cascade of reduced steroid hormone production, including androstenedione. nih.gov

Methoxychlor (MXC): This pesticide and its metabolites have been found to inhibit the production of androstenedione in isolated mouse antral follicles. nih.gov

Phthalates: The metabolite of di(2-ethylhexyl) phthalate, MEHP, has been shown to have varying effects on steroidogenesis in different in vitro models, in some cases increasing the levels of androstenedione in cultured rat antral follicles. nih.gov

Androstenedione as an Environmental Contaminant: Androstenedione itself has been identified as an environmental androgen, particularly in effluents from pulp and paper mills and cattle feedlots. oup.comnih.gov Its presence in aquatic environments can lead to endocrine disruption in fish, altering the expression of genes involved in receptor signaling pathways. mdpi.com

Other Xenobiotics: Various other xenobiotics, such as tributyltin (TBT), have been shown to interfere with steroidogenic pathways in mollusks in vitro. csic.es The human adrenal carcinoma cell line H295R is often used as an in vitro model to screen for the effects of chemicals on steroidogenesis, as it expresses the key enzymes for this process. mdpi.comdiva-portal.org

Table 3: Examples of Nutritional and Environmental Factors Influencing this compound Metabolism

Factor Category Model System Observed Effect on Androstenedione or Related Steroidogenesis
Soy Isoflavones Nutritional Dogs Influences adrenal steroidogenesis, affecting estradiol levels post-ACTH stimulation avma.orgnih.gov
Maternal Overnutrition Nutritional Cattle (fetal) Decreased expression of genes involved in testicular steroidogenesis mdpi.com
Low Dietary Sodium Nutritional Pigs Alters adrenal transcriptome, affecting cholesterol and steroid metabolism ahajournals.org
4-Nonylphenol Environmental Mice Leydig cells (in vitro) Decreased cAMP-stimulated androstenedione production jmbfs.org
Bisphenol A (BPA) Environmental Mouse antral follicles (in vitro) Decreased androstenedione production nih.gov
Methoxychlor (MXC) Environmental Mouse antral follicles (in vitro) Inhibited androstenedione production nih.gov

Biological Roles and Mechanistic Studies of Androst 5 Ene 3,17 Dione

Role as an Endogenous Prohormone in Steroid Biosynthesis Networks

Androst-5-ene-3,17-dione is a key metabolic intermediate in the synthesis of active steroid hormones, including testosterone (B1683101). Its formation is a critical juncture in the pathway that converts cholesterol into various biologically active steroids. The biosynthesis of steroid hormones involves a series of enzymatic reactions catalyzed by cytochrome P450 (CYP) enzymes and hydroxysteroid dehydrogenases (HSDs).

This compound is produced from pregnenolone (B344588) through pathways involving two key enzymes: CYP17A1 and 3β-hydroxysteroid dehydrogenase (3β-HSD). CYP17A1 is a bifunctional enzyme that first catalyzes the 17α-hydroxylation of pregnenolone to form 17OH-pregnenolone. Subsequently, its 17,20-lyase activity cleaves the side chain to produce dehydroepiandrosterone (B1670201) (DHEA). DHEA can then be converted to this compound. Alternatively, pregnenolone can be converted to progesterone, which is then acted upon by CYP17A1 to produce androst-4-ene-3,17-dione, an isomer of this compound. The 3β-HSD enzyme family is essential for oxidizing and isomerizing Δ⁵-3β-hydroxysteroid precursors into Δ⁴-ketosteroids, a necessary step for the formation of all classes of active steroid hormones.

Once formed, this compound serves as a substrate for other enzymes to produce more potent hormones. For instance, it can be converted to testosterone, a potent androgen, in a reaction catalyzed by 17β-hydroxysteroid dehydrogenase (17β-HSD). This positions this compound as a central, albeit transient, component in the cascade of steroidogenesis.

Table 1: Key Enzymes in the Biosynthesis and Metabolism of this compound

EnzymeFunctionSubstrate(s)Product(s)
CYP17A1 (17α-hydroxylase/17,20-lyase)Catalyzes hydroxylation and subsequent cleavage of the steroid side chain.Pregnenolone, 17OH-pregnenolone17OH-pregnenolone, Dehydroepiandrosterone (DHEA)
3β-HSD (3β-hydroxysteroid dehydrogenase/Δ⁵-Δ⁴ isomerase)Oxidizes and isomerizes Δ⁵-3β-hydroxysteroids.Dehydroepiandrosterone (DHEA)Androst-4-ene-3,17-dione
17β-HSD (17β-hydroxysteroid dehydrogenase)Reduces the 17-keto group to a 17β-hydroxyl group.This compound, Androst-4-ene-3,17-dioneAndrost-5-ene-3β,17β-diol, Testosterone

Activity in Cellular and In Vitro Systems

The biological activity of this compound at the cellular level is primarily understood through its role as a prohormone. Its direct interaction with steroid receptors is generally considered to be weak, and its effects are largely mediated by its conversion to more potent steroid hormones.

Direct binding studies on this compound are limited, but research on structurally similar compounds suggests that its affinity for the androgen receptor (AR) and estrogen receptors (ERα and ERβ) is significantly lower than that of its metabolic products, testosterone and estradiol (B170435). The biological impact of this compound is therefore primarily indirect.

Studies on its isomer, androst-4-ene-3,17-dione, have shown that its proliferative effects on androgen-sensitive prostate cancer cells are not due to direct action on the AR. Instead, the observed activity is a result of its conversion into metabolites like 5α-androstane-3,17-dione, which then act on the AR. Similarly, metabolites of the Δ⁵ pathway, such as androst-5-ene-3β,17β-diol (ADIOL) and 5α-androstane-3β,17β-diol (3β-Adiol), have been shown to interact with both ERs and ARs. For instance, 3β-Adiol does not bind to the AR but is an efficient ligand for ERβ, mediating cellular responses through this receptor. ADIOL can stimulate the proliferation of ER-positive breast cancer cells via ERs but can inhibit this growth via ARs. This dual activity highlights the complexity of steroid signaling, where the ultimate cellular response depends on the balance of metabolites produced and the receptor repertoire of the target cell.

Table 2: Relative Binding Affinities of Selected Steroids to Estrogen and Androgen Receptors

ReceptorRelative Binding Affinity Order
Estrogen Receptor (ER)Estradiol (E2) > Estrone (B1671321) (E1) > Androst-5-ene-3β,17β-diol (ADIOL) > 5α-androstane-3β,17β-diol (3β-DIOL) > Testosterone (T) > Dihydrotestosterone (B1667394) (DHT)
Androgen Receptor (AR)Dihydrotestosterone (DHT) > Testosterone (T) > 5α-androstane-3β,17β-diol (3β-DIOL) > Androst-5-ene-3β,17β-diol (ADIOL) > Estrone (E1) > Estradiol (E2)
Data derived from studies on related steroid compounds.

The influence of this compound on gene expression and cellular signaling is an indirect consequence of its conversion to active androgens and estrogens. These hormones bind to their respective nuclear receptors, which then act as ligand-activated transcription factors to regulate the expression of target genes. This regulation underlies many fundamental cellular processes, including proliferation, differentiation, and metabolism.

Upon activation by a ligand like testosterone or estradiol, the steroid receptor undergoes a conformational change, dissociates from chaperone proteins, dimerizes, and translocates to the nucleus. There, it binds to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes, thereby modulating their transcription.

Key signaling pathways activated by steroid hormones include the protein kinase A (PKA), phospholipase C (PLC), and extracellular signal-regulated kinase (ERK1/2) pathways. For example, research has demonstrated that the testosterone metabolite 5α-androstane-3β,17β-diol, acting through ERβ, can induce the expression of the cell adhesion protein E-cadherin. This specific modulation of gene expression can, in turn, influence cellular behaviors such as cell migration. Therefore, while this compound itself is not the primary signaling molecule, it is the essential precursor for hormones that exert profound control over cellular pathways and gene expression programs.

Comparative Endocrinology of this compound

The biosynthesis and metabolism of this compound and other steroids exhibit significant variation across different species. These differences are rooted in the expression, activity, and regulation of steroidogenic enzymes, reflecting divergent evolutionary adaptations in reproductive and physiological strategies.

Comparative studies have revealed marked differences in steroid metabolism between various animal groups. For instance, the expression and catalytic activities of CYP enzymes, which are crucial for steroid biosynthesis, show appreciable interspecies differences.

Rodents vs. Primates: Studies comparing steroid metabolism in rats and primates (including humans) have identified distinct metabolic profiles. Rodents may exhibit different patterns of steroid hormone excretion and metabolism compared to primates. For example, in competitive situations, male chimpanzees show anticipatory increases in testosterone, whereas male bonobos exhibit changes in cortisol, indicating species-specific endocrine responses to social stimuli.

Reptiles: In the red-sided garter snake, the expression of steroidogenic genes like Cyp17a1 and Hsd17b3 shows extreme sex-specific and seasonal variation. Expression is strongly male-biased, correlating with the dissociated reproductive pattern where mating occurs when gonads are regressed and sex steroid levels are low.

Birds: In avian species, steroid hormone levels are closely tied to seasonal breeding cycles, with significant fluctuations in the precursors and active hormones that regulate reproductive behavior and physiology.

These species-specific differences are critical considerations when using animal models to study human endocrinology, as direct extrapolation of metabolic pathways may not always be appropriate.

Table 3: Comparative Aspects of Steroidogenesis and Metabolism

Species GroupKey Characteristics of Steroid Metabolism
Primates (e.g., Chimpanzees)Testosterone levels often correlate with dominance and social competition.
Primates (e.g., Bonobos)Cortisol, rather than testosterone, shows significant shifts in response to social competition.
RodentsExhibit species-specific routes of steroid metabolite excretion, which can differ significantly from primates.
Reptiles (e.g., Garter Snake)Show dissociated reproductive patterns with gonadal steroidogenic gene expression being highly seasonal and sex-biased.

The steroidogenic pathways in which this compound is an intermediate are ancient and highly conserved across vertebrates. The evolution of the key enzymes has shaped the endocrine systems seen today. Phylogenetic analyses indicate a sequential origin for the functionally related steroidogenic CYP enzymes. The emergence of CYP11A1 (cholesterol side-chain cleavage) likely preceded that of CYP19A1 (aromatase) and possibly CYP17A1, establishing the foundational steps of steroid synthesis early in chordate evolution.

The 3β-HSD enzyme family shows a different evolutionary trajectory. The diversification into multiple isoforms appears to have occurred relatively late in mammalian evolution. This diversification allowed for the development of tissue- and cell-specific patterns of expression and regulation, enabling more precise control over the production of active steroid hormones in different physiological contexts, such as in the adrenal glands versus the gonads. The conservation of critical amino acid residues in the substrate-binding sites of these enzymes across hundreds of millions of years underscores their fundamental importance in vertebrate physiology. Thus, this compound's role as a prohormone is situated within a framework of ancient, conserved enzymatic pathways that have been fine-tuned over evolutionary time to regulate a vast array of biological functions.

Investigation in Animal Models for Endocrine Research

Animal models have been instrumental in understanding the biological significance of this compound and its metabolites. These studies, primarily conducted in rodents, have explored its influence on reproductive physiology and its interactions with the immune system.

Research using rat models has shed light on the effects of androstenedione (B190577) on female reproductive cyclicity. While the specific isomer of androstenedione is not always explicitly stated in older research, studies on "androstenedione" provide valuable insights.

One such study investigated the impact of sustained administration of androstenedione on the estrous cycle of rats. The implantation of silastic capsules releasing androstenedione led to a notable disruption of the normal 4-day cycle, prolonging it to a 5-day cycle in most of the subjects nih.gov. This alteration was accompanied by a decrease in the ovulation rate and reduced serum levels of luteinizing hormone (LH) on the morning of estrus, while follicle-stimulating hormone (FSH) levels remained unaffected nih.gov. These findings suggest that elevated levels of androstenedione can interfere with the hormonal regulation of the ovarian cycle.

Another study noted that while both androst-5-ene-3β,17β-diol (a related adrenal steroid) and androstenedione stimulated the growth of mammary tumors in ovariectomized rats, they had minimal to no effect on uterine weight nih.gov. This suggests a differential impact on various reproductive tissues.

Interactive Data Table: Effects of Androstenedione on the Rat Estrous Cycle

ParameterObservationSignificance
Estrous Cycle LengthProlonged from 4 to 5 daysP < 0.001
Ovulation RateReducedP < 0.01
Serum LH (on estrus morning)LoweredP < 0.01
Serum FSHUnaffectedNot significant

Data sourced from a study on the effect of androstenedione on the oestrous cycle of the rat. nih.gov

The immunomodulatory properties of adrenal androgens, including compounds structurally related to this compound, have been explored in non-human contexts. Much of this research has focused on dehydroepiandrosterone (DHEA) and its metabolites, given that this compound is a structurally similar adrenal steroid.

Studies on androst-5-ene-3β,17β-diol (5-AED), a metabolite of DHEA, have demonstrated anti-inflammatory activity in rodent models. This is significant because the potent anti-inflammatory effects of DHEA observed in rodents have not been consistently replicated in humans, a discrepancy potentially attributable to differences in metabolism nih.gov. Research has shown that rat hepatocytes extensively metabolize 5-AED into more oxidized forms, which are believed to contribute to its anti-inflammatory action nih.gov.

In contrast, the metabolism of 5-AED in monkeys and humans results in less hydrophilic metabolites, which may explain the varied pharmacological effects across species nih.gov. The anti-inflammatory activity of DHEA and its metabolites in rodents suggests a potential immunomodulatory role for related adrenal steroids like this compound.

Interactive Data Table: Comparative Metabolism of a Related Adrenal Steroid (Androst-5-ene-3β,17β-diol)

SpeciesPrimary MetabolitesImplication for Anti-inflammatory Activity
RatArray of highly oxidized metabolitesPotentially contributes to potent anti-inflammatory effects
CanineOverlapping with rat, but more less hydrophilic speciesIntermediate anti-inflammatory potential
MonkeyDominated by 5-AED and DHEA conjugates (less hydrophilic)Reduced formation of active anti-inflammatory metabolites
HumanDominated by 5-AED and DHEA conjugates (less hydrophilic)May explain the lack of potent DHEA anti-inflammatory effects in clinical studies

This table summarizes findings on the species-specific metabolism of androst-5-ene-3β,17β-diol, a compound related to this compound. nih.gov

Advanced Analytical Methodologies for Research on Androst 5 Ene 3,17 Dione

Extraction and Sample Preparation Techniques for Complex Biological Matrices (e.g., tissue homogenates, culture media, animal fluids)

The initial and most critical step in the analysis of Androst-5-ene-3,17-dione is its isolation from the complex biological matrix. The choice of extraction technique depends on the nature of the sample (e.g., serum, urine, tissue) and the subsequent analytical method.

Commonly employed methods include:

Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between the aqueous biological sample and an immiscible organic solvent. Solvents like methyl tert-butyl ether (MTBE) have been successfully used for extracting steroids from plasma or serum. nih.gov

Solid-Phase Extraction (SPE): SPE has become a preferred method due to its efficiency, selectivity, and potential for automation. It utilizes a solid sorbent material, often in a cartridge or plate format, to retain the analyte while the matrix components are washed away. The analyte is then eluted with a small volume of an organic solvent. For instance, Oasis PRiME HLB µElution Plate technology has been used for the automated extraction of a panel of steroids, including androstenedione (B190577), from serum. waters.comlcms.cz

Hydrolysis of Conjugates: In matrices like urine, this compound and its metabolites are often present as water-soluble glucuronide or sulfate (B86663) conjugates. To analyze the total amount of the steroid, a hydrolysis step is necessary to cleave these conjugates. This is typically achieved through enzymatic hydrolysis, for example, using enzymes from Helix pomatia which contain both β-glucuronidase and sulfatase. nih.gov

Supported Liquid Membrane (SLM) Extraction: This is a specialized technique that combines extraction and enrichment into a single step, offering high preconcentration factors and clean extracts with minimal solvent use. ajol.info

Sample Homogenization: For solid samples such as tissue, homogenization is required to break down the cellular structure and release the analyte into a solution, which can then be subjected to further extraction procedures. scribd.com

A multi-step preparation protocol for urine might involve enzymatic hydrolysis, followed by a separation of ketonic and non-ketonic fractions (using reagents like Girard's T), and final purification using column chromatography with a support like Sephadex LH-20. nih.gov

Chromatographic Separation Methods

Chromatography is essential for separating this compound from other structurally similar steroids and endogenous compounds prior to detection. The two primary chromatographic techniques used are Gas Chromatography (GC) and Liquid Chromatography (LC).

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful and well-established technique for steroid analysis. nih.gov For GC analysis, volatile and thermally stable derivatives of the steroids are typically required, which is discussed in section 6.3.1. The separation is performed on a capillary column, such as a DB-17 or HP5-MS, which provides high-resolution separation of the analytes. nih.govunb.br An Agilent 6890N gas chromatograph coupled to a mass selective detector is an example of an instrument configuration used for this type of analysis. dshs-koeln.de The high resolving power of GC allows for the separation of closely related isomers, which is crucial for accurate identification and quantification.

Liquid chromatography, especially Ultra-High-Performance Liquid Chromatography (UPLC), has become the dominant technique for steroid analysis in clinical and research settings. nih.gov LC offers the advantage of analyzing samples without the need for derivatization, reducing sample preparation time and potential artifacts. The separation is typically performed using reversed-phase chromatography with columns like an ACQUITY UPLC HSS T3. waters.comlcms.cz A gradient elution with mobile phases consisting of buffered aqueous solutions and organic solvents like methanol (B129727) or acetonitrile (B52724) is used to resolve the different steroids. waters.comlcms.cz The high pressure and small particle size of UPLC columns allow for rapid analysis times (under 5 minutes) with excellent separation efficiency and sensitivity. waters.comlcms.cz

Table 1: Example of UPLC Conditions for Steroid Separation waters.comlcms.cz
ParameterCondition
SystemACQUITY UPLC I-Class
ColumnACQUITY UPLC HSS T3 2.1 x 50 mm, 1.8 µm
Mobile Phase AWater with 2 mM ammonium (B1175870) acetate (B1210297) + 0.1% formic acid
Mobile Phase BMethanol with 2 mM ammonium acetate + 0.1% formic acid
Flow Rate0.60 mL/min
Column Temperature50 °C
Injection Volume20 µL
Run Time4.7 min

Mass Spectrometric Detection and Quantification (MS/MS, High-Resolution MS)

Mass spectrometry is the gold standard for the detection and quantification of steroids due to its exceptional sensitivity and specificity. When coupled with a chromatographic separation method (GC-MS or LC-MS), it provides definitive identification.

Tandem mass spectrometry (MS/MS), often performed on triple quadrupole instruments, is the most common technique for quantification. nih.gov It operates in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (typically the molecular ion of the analyte) is selected and fragmented, and a specific product ion is monitored. This process is highly selective and significantly reduces background noise, enabling very low detection limits. For this compound (under a different ionization, forming the molecular ion for 4-androstenedione), a quantifier MRM transition of m/z 287.2 → 97.1 and a qualifier transition of m/z 287.2 → 109.1 have been reported to confirm the identity of the peak. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of an analyte and further increasing confidence in its identification.

Table 2: Mass Spectrometric Data for this compound and a Related Compound
TechniqueCompoundParameterValue (m/z)Reference
GC-MSThis compoundTop Peak (Molecular Ion)286 nih.gov
GC-MSThis compound2nd Highest Peak91 nih.gov
GC-MSThis compound3rd Highest Peak105 nih.gov
LC-MS/MS (MRM)AndrostenedioneQuantifier Transition287.2 &gt; 97.1 nih.gov
LC-MS/MS (MRM)AndrostenedioneQualifier Transition287.2 &gt; 109.1 nih.gov

Derivatization involves chemically modifying the analyte to improve its analytical properties. For GC-MS analysis of steroids, derivatization is often essential to increase their volatility and thermal stability and to produce characteristic fragmentation patterns in the mass spectrometer. nih.gov Common derivatization agents include silylating reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or a mixture of MSTFA, ammonium iodide, and ethanethiol, which form trimethylsilyl (B98337) (TMS) ethers. nih.govdshs-koeln.de For LC-MS, derivatization can be used to enhance ionization efficiency, thereby increasing sensitivity. For example, hydroxy-androgens can be converted to picolinate (B1231196) esters, which significantly improves their response in electrospray ionization. nih.gov It is also possible to analyze underivatized compounds by GC/MS. researchgate.net

Isotope-Dilution Mass Spectrometry (ID-MS) is the most accurate quantification method and is considered a reference method in clinical chemistry. nih.goviaea.org The technique involves adding a known amount of a stable isotope-labeled version of the analyte (e.g., containing 13C or 2H) to the sample as an internal standard at the very beginning of the sample preparation process. lcms.cznih.gov This labeled standard is chemically identical to the analyte and therefore behaves identically during extraction, chromatography, and ionization, correcting for any sample loss or matrix effects. nih.gov The concentration of the endogenous, unlabeled analyte is then determined by measuring the ratio of the mass spectrometric response of the analyte to that of the labeled internal standard. iaea.org For androstenedione, 13C3-labeled androstenedione has been used as an internal standard in a candidate reference method. nih.gov This approach yields highly precise and accurate results, with reported assay imprecision of <2% at higher concentrations and accuracies between 95-105%. nih.gov

Radiometric Assays and Tracer Studies (e.g., using 3H-labeled precursors)

Radiometric assays and tracer studies are fundamental techniques for elucidating the metabolic fate of steroids like this compound. These methods involve the use of precursors labeled with radioactive isotopes, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), to track their conversion into various metabolites within biological systems. By introducing a radiolabeled compound, researchers can follow its path through complex biochemical networks, identify metabolic products, and quantify conversion rates.

For instance, studies on androgen metabolism have utilized ³H-labeled dehydroepiandrosterone (B1670201) (DHEA), a direct precursor to this compound, to investigate its conversion pathways in tissues like human genital skin. nih.gov In such experiments, tissue samples are incubated with the radiolabeled steroid, after which metabolites are extracted, separated by chromatography, and identified. nih.gov This approach has successfully isolated and quantified key metabolites downstream of DHEA, including 5-androstene-3β,17β-diol and androstenedione. nih.gov

Similarly, incubating porcine Leydig cells with [³H]androstenedione has been used to identify major secretory steroid products, demonstrating the power of these techniques in mapping tissue-specific steroidogenesis. nih.gov The use of [4-¹⁴C]-labeled androstenedione in mouse kidney homogenates has also allowed for the detailed identification of major and minor metabolites, showcasing the method's utility in characterizing enzymatic activities in specific organs. sci-hub.se These tracer studies are invaluable for understanding the kinetics and tissue-specificity of the enzymes responsible for the synthesis and degradation of this compound.

Profiling of this compound and its Metabolites

Metabolic profiling of this compound involves the systematic identification and quantification of its downstream products in biological matrices such as urine or plasma. As a prohormone, this compound can be converted into a range of other biologically active and inactive steroids. nih.gov It originates from the metabolism of precursors like dehydroepiandrosterone (DHEA) or 17α-hydroxyprogesterone. bio-rad.com

The metabolic network connected to this compound is extensive. Key transformations include its conversion to testosterone (B1683101) and the formation of various reduced and hydroxylated derivatives. The resulting profile of these metabolites provides a functional snapshot of the steroidogenic pathways active within an organism.

Below is a table of significant metabolites associated with the this compound pathway.

Metabolite NameAlternative Name(s)Metabolic Precursor(s)Key Enzyme(s)
TestosteroneTThis compound, Androst-5-ene-3β,17β-diol17β-HSD, 3β-HSD
Androst-5-ene-3β,17β-diol5-Androstenediol, Δ5-diolThis compound, DHEA17β-HSD
DehydroepiandrosteroneDHEA17α-HydroxypregnenoloneCYP17A1
Androsterone (B159326)ANAndrostenedione, DHEA5α-reductase, 3α-HSD
EtiocholanoloneETAndrostenedione5β-reductase, 3α-HSD
Epiandrosterone3β-hydroxy-5α-androstan-17-oneDHEA, Androstanedione (B1670583)5α-reductase, 3β-HSD

The analysis of steroid hormones has evolved significantly, moving from single-analyte immunoassays to comprehensive profiling techniques capable of measuring dozens of metabolites simultaneously. mdpi.com Modern steroid profiling, or "steroidomics," primarily relies on mass spectrometry (MS) coupled with chromatographic separation, offering superior specificity and sensitivity over traditional methods. researchgate.netnih.govresearchgate.net

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone of steroid analysis, often considered a gold standard due to its high chromatographic resolution, which is essential for separating the numerous structurally similar steroid isomers. mdpi.com This technique typically requires enzymatic hydrolysis to cleave conjugated metabolites (e.g., glucuronides and sulfates) followed by chemical derivatization to make the steroids volatile for gas-phase analysis. mdpi.com

More recently, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the technique of choice for many applications. researchgate.net Its major advantages include the ability to analyze a wide range of steroids in a single run without derivatization and its capacity to directly measure both free and conjugated steroid forms. nih.gov The development of ultra-high-performance liquid chromatography (UHPLC) has further enhanced separation efficiency and reduced analysis times. nih.gov These comprehensive profiling methods allow for the creation of a detailed "steroid metabolome," which provides in-depth information on the state of steroidogenic and metabolic pathways. researchgate.netendocrine-abstracts.org

The identification of novel metabolites is crucial for a complete understanding of steroid metabolism and for discovering new biomarkers. This process typically involves a semi-targeted or untargeted analytical approach using high-resolution mass spectrometry (HRMS). mdpi.com Such an approach allows for the detection of unexpected or previously unknown compounds in a biological sample.

Once a potential new metabolite is detected, its structure must be elucidated. This involves several steps:

Accurate Mass Measurement: HRMS provides a highly accurate mass-to-charge ratio (m/z), which is used to determine the elemental composition of the molecule.

Tandem Mass Spectrometry (MS/MS): The ion of the putative metabolite is isolated and fragmented. The resulting fragmentation pattern, or "analytical signature," provides clues about the molecule's structure, such as the location of hydroxyl groups or double bonds.

Chromatographic Behavior: The retention time of the compound provides information about its polarity, which can be compared to known steroids.

Chemical Synthesis and Confirmation: The final confirmation of a novel metabolite's structure requires the chemical synthesis of a reference standard. The analytical properties (retention time, mass spectra) of the synthesized standard must match those of the metabolite detected in the biological sample. mdpi.com

The table below illustrates the type of analytical signatures that would be used to identify potential novel metabolites of this compound, such as a hydroxylated derivative.

Potential MetaboliteExpected Molecular FormulaParent Ion [M+H]⁺ (m/z)Key MS/MS Fragment Ions (Hypothetical)Analytical Rationale
Hydroxy-Androst-5-ene-3,17-dioneC₁₉H₂₆O₃303.1909285.1803, 267.1698Parent ion corresponds to the addition of one oxygen atom. Fragments represent sequential losses of water (H₂O), indicating the presence of a hydroxyl group.
Androst-5-ene-3,17-diolC₁₉H₃₀O₂291.2273273.2167, 255.2062Parent ion corresponds to the reduction of two keto groups to hydroxyls. Fragments represent multiple water losses.

Challenges and Future Directions in Analytical Research

Despite significant technological advances, the analytical research of this compound and other steroids still faces several challenges. A major issue is the chemical complexity of the steroidome itself, which includes a wide array of structurally similar isomers that are difficult to separate and distinguish. mdpi.comresearchgate.net Other significant hurdles include the vast dynamic range of steroid concentrations in biological fluids, the low abundance of certain key metabolites, and the influence of the sample matrix on analytical accuracy. researchgate.net Furthermore, the complete and reliable cleavage of steroid conjugates during sample preparation remains a procedural challenge. researchgate.net

Future research in steroid analysis is moving in several promising directions:

Steroid Metabolomics: The field is increasingly focused on comprehensive steroid profiling rather than single-analyte measurement. This "steroidomics" approach, which examines the entire steroid output, provides a more holistic view of endocrine function. nih.govresearchgate.net

Advanced Mass Spectrometry: The application of high-resolution mass spectrometry (HRMS) and ion mobility-mass spectrometry (IM-MS) is expected to grow. nih.govnih.gov Ion mobility adds another dimension of separation based on the ion's size and shape, which can resolve isomeric compounds that are indistinguishable by mass alone. nih.gov

High-Throughput Analysis: There is a continuous drive to develop faster and more automated methods to handle the large sample volumes required for clinical and research studies. nih.gov

Machine Learning and Data Analysis: As steroid profiling generates vast and complex datasets, the use of sophisticated computational tools, including machine learning algorithms, is becoming essential. endocrine-abstracts.orgresearchgate.net These tools can identify subtle patterns in steroid profiles that are indicative of specific physiological or pathological states, leading to the discovery of new diagnostic biomarkers. nih.govresearchgate.net

Synthesis and Derivatization Strategies for Research Applications

Laboratory-Scale Synthesis of Androst-5-ene-3,17-dione

The laboratory preparation of this compound can be achieved through several routes, primarily involving chemical and chemo-enzymatic methods, as well as the isomerization of its more common isomer, androst-4-ene-3,17-dione.

Chemical Synthesis:

A primary method for synthesizing this compound is the oxidation of dehydroepiandrosterone (B1670201) (DHEA), which possesses a 3β-hydroxyl group that is sterically accessible for reaction. Current time information in Bangalore, IN. This transformation can be accomplished using various oxidizing agents.

Chemo-Enzymatic Synthesis:

A more selective and efficient approach combines chemical steps with enzymatic reactions. This hybrid strategy often leads to higher yields and purity. Current time information in Bangalore, IN. For instance, a chemoenzymatic process for producing dehydroepiandrosterone acetate (B1210297) from androst-4-ene-3,17-dione (4-AD) involves the initial isomerization of 4-AD to this compound (5-AD). This is followed by a highly regio- and stereoselective reduction of the C3-carbonyl group of 5-AD to the desired 3β-alcohol using a ketoreductase enzyme from Sphingomonas wittichii. dshs-koeln.demdpi.com This enzyme has demonstrated robustness and stability even at high substrate concentrations. dshs-koeln.demdpi.com

Another chemoenzymatic strategy involves an enzymatic cascade within a single Escherichia coli cell for the synthesis of other steroids, showcasing the potential of engineered microorganisms in steroid synthesis. dshs-koeln.de

A comparison of different synthesis methods highlights the advantages of the chemo-enzymatic approach in terms of yield and purity, although base-catalyzed isomerization remains a viable option for larger-scale synthesis due to the availability of reagents. Current time information in Bangalore, IN.

Table 1: Comparison of Synthesis Methods for this compound

Method Starting Material Key Reagents/Enzymes Typical Yield (%) Typical Purity (%)
Chemical Oxidation Dehydroepiandrosterone (DHEA) Oxidizing agents 75 89
Base-Catalyzed Isomerization Androst-4-ene-3,17-dione Potassium tert-butoxide 80 93
Chemo-enzymatic Synthesis Androst-4-ene-3,17-dione Isomerase, Ketoreductase 95 97

This compound can be synthesized from its isomer, androst-4-ene-3,17-dione (4-AD), through a base-catalyzed isomerization reaction. This process involves the migration of the double bond from the C4-C5 position to the C5-C6 position. A common method employs potassium tert-butoxide in tert-butanol (B103910) under a nitrogen atmosphere. dshs-koeln.denih.gov The reaction is typically stirred for a set period before being quenched, for example, with aqueous acetic acid. nih.gov In some protocols, the reaction is conducted at elevated temperatures, such as 45°C. dshs-koeln.de The isomerization is a thermodynamically controlled process, and while the Δ4-isomer is generally more stable, the reaction conditions can be manipulated to favor the formation of the Δ5-isomer. dshs-koeln.de

The enzyme 3-beta-hydroxysteroid dehydrogenase/delta 5->4-isomerase can catalyze the reversible isomerization between the Δ4 and Δ5 forms. Current time information in Bangalore, IN. This bifunctional enzyme first oxidizes a 3β-hydroxy-Δ5-steroid to a 3-oxo-Δ5-steroid, which is then isomerized to a 3-oxo-Δ4-steroid.

Preparation of Labeled this compound for Tracer Studies

Isotopically labeled this compound is an invaluable tool for metabolic studies, allowing researchers to trace its conversion to other steroids and identify its metabolic pathways. Deuterium-labeled analogs are commonly used for this purpose.

For example, [16,16,17-²H₃]-testosterone and related deuterated steroids have been synthesized to serve as internal standards in gas chromatography-mass spectrometry (GC-MS) analysis. The synthesis of [16,16-²H₂]-androst-5-en-3,17-dione 3-ethyleneketal has been described as an intermediate in these synthetic pathways. dshs-koeln.de Another approach involves the synthesis of this compound-19,19,19-d₃, where three deuterium (B1214612) atoms are introduced at the C-19 position. This is achieved through a multi-step synthesis starting from a deuterated precursor. nih.gov

The preparation of such labeled compounds requires careful control of reaction conditions to ensure high isotopic purity. nih.gov These labeled molecules are crucial for kinetic isotope effect studies and for elucidating the mechanisms of enzymes involved in steroid metabolism, such as aromatase.

Synthesis of Analogs and Metabolite Reference Standards for Research

The synthesis of analogs and metabolite reference standards of this compound is essential for identifying and quantifying its metabolites in biological samples and for structure-activity relationship studies.

Researchers have synthesized a variety of analogs, including hydroxylated derivatives. For instance, the synthesis of 3β-hydroxy-androsta-5,7-dien-17-one has been accomplished from DHEA via microbial 7α-hydroxylation using Gibberella zeae. researchgate.net The resulting 3β,7α-dihydroxy-androst-5-en-17-one is then chemically converted to the final product. researchgate.net The synthesis of 19-oxygenated derivatives, such as 19-hydroxy-androst-5-ene-4,17-dione and androst-5-ene-4,17,19-trione, has also been reported as these are potential metabolites. nih.gov

Furthermore, analogs with modifications at various positions of the steroid nucleus have been prepared to investigate their biological activities. For example, 6-substituted androst-4-ene analogs have been synthesized to study their potential as aromatase inhibitors. acs.org The synthesis of 17-oxime analogs of androst-4-ene, androst-5-ene, and androsta-4,6-diene has also been explored for their aromatase inhibitory activity. mdpi.com

The synthesis of these reference compounds is critical for the accurate identification of metabolites in doping control analysis and for understanding the complex metabolic network of steroids. dshs-koeln.deuu.nl

Future Directions and Emerging Research Avenues

Elucidation of Undiscovered Metabolic Pathways and Enzymatic Activities

The metabolic fate of Androst-5-ene-3,17-dione is not entirely mapped, and research is ongoing to identify novel pathways and enzymatic activities, particularly within microbial and human systems.

Microbial transformation studies have revealed that various microorganisms can modify the this compound structure in unique ways. For instance, the fungus Rhizopus arrhizus has been shown to metabolize this compound, highlighting the potential for discovering novel hydroxylated and otherwise modified steroid derivatives. doi.orgresearchgate.netingentaconnect.com Similarly, studies on Mycolicibacterium neoaurum have unraveled alternative steroid metabolism pathways, including the conversion of related androstane (B1237026) structures by cytochrome P450 enzymes. mdpi.com Fungal strains from the Ascomycota and Zygomycota phyla have also demonstrated the ability to catalyze various structural modifications of androstane steroids, including hydroxylations and reductions, suggesting a rich source of novel biocatalysts. nih.govresearchgate.net

In humans, while the main pathways are known, research is exploring more subtle metabolic conversions. The isomerization of this compound to androst-4-ene-3,17-dione is a critical step in its metabolism, and understanding the enzymes involved, such as glutathione (B108866) transferase A3-3, provides deeper insight into steroid biochemistry. The identification of previously undiscovered metabolites, such as hydroxylated derivatives, continues to expand our understanding of its complete metabolic profile. dshs-koeln.de

Organism/SystemObserved Metabolic Transformation of Androstane SkeletonsPotential for Discovery
Rhizopus arrhizusHydroxylation and other modifications of this compound and related compounds. doi.orgresearchgate.netingentaconnect.comIdentification of novel hydroxylated metabolites and the enzymes responsible.
Mycolicibacterium neoaurumConversion of androst-4-ene-3,17-dione to hydroxylated derivatives via CYP105S17. mdpi.comExploration of alternative bacterial P450 enzymes and their role in steroid modification.
Ascomycota and Zygomycota FungiHydroxylation (7α, 7β, 11α, 14α), 17β-reduction, and 1(2)-dehydrogenation of androstane steroids. nih.govresearchgate.netDiscovery of novel biocatalysts for specific and efficient steroid transformations.
HumanIsomerization to androst-4-ene-3,17-dione; formation of hydroxylated metabolites. dshs-koeln.deFurther characterization of minor metabolic pathways and their physiological relevance.

Advanced Structural-Activity Relationship Studies (SAR) in Non-Therapeutic Contexts

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. In the context of this compound, SAR studies are being applied to investigate its interactions with enzymes and receptors in non-therapeutic research settings, such as in the study of enzyme inhibition.

A significant area of this research is the investigation of androstene derivatives as inhibitors of aromatase, the enzyme responsible for converting androgens to estrogens. uc.pt These studies systematically modify the this compound backbone and observe the effects on inhibitory potency. For example, modifications to the A-ring and D-ring of the steroid nucleus have been shown to significantly impact aromatase inhibition. core.ac.uk Research has indicated that a C-17 carbonyl group is important for maximal inhibitory activity in some series of androstene derivatives. uc.pt Furthermore, the stereochemistry of the steroid, such as the 5α-configuration, and the planarity of the A-ring are also critical for potent inhibition. core.ac.uk

The following table summarizes key findings from SAR studies on androstene derivatives as aromatase inhibitors:

Structural ModificationEffect on Aromatase Inhibitory ActivityReference
Replacement of C-17 carbonyl with hydroxyl, acetyl, or hydroxyimine groupsGenerally decreases inhibitory activity, highlighting the importance of the C-17 carbonyl. uc.pt uc.pt
Introduction of a 3-deoxy group in the A-ringCan result in strong competitive inhibition, suggesting the C-3 carbonyl is not essential for activity. core.ac.uk core.ac.uk
5α-stereochemistry and A-ring planarityRequired for potent inhibitory activity. core.ac.uk core.ac.uk
Modification of the D-ring to a δ-lactoneDecreases inhibitory potency. core.ac.uk core.ac.uk
6-alkylation of androst-4-ene-3,17-dioneCan produce potent competitive inhibitors, with a 17-carbonyl group being essential for tight binding. acs.org acs.org

These SAR studies are valuable for designing more specific and potent chemical tools to probe the function of enzymes like aromatase in a research context.

Application of Omics Technologies to Steroidogenesis Research (e.g., Steroidomics)

The advent of "omics" technologies, such as metabolomics, proteomics, and genomics, has revolutionized the study of steroidogenesis. Steroidomics, a sub-field of metabolomics, focuses on the comprehensive analysis of steroids in biological systems and is particularly relevant to research on this compound. nih.govnih.govoup.comendocrine-abstracts.org

Steroidomics allows for the simultaneous measurement of a large number of steroid hormones and their metabolites, providing a detailed snapshot of steroid biosynthesis and metabolism. nih.govoup.com This powerful approach, often utilizing mass spectrometry-based techniques, can reveal alterations in steroid pathways that may not be apparent from single-steroid measurements. nih.govoup.com The application of steroid metabolomics has facilitated the discovery of novel steroid pathways and has provided deeper insights into the pathophysiology of various conditions related to steroid metabolism. nih.govoup.com

The integration of multiple omics approaches provides a more holistic understanding of the complex regulatory networks governing steroidogenesis. mdpi.combiorxiv.orgsapient.bio For example, combining proteomics and metabolomics can help to link changes in protein expression with alterations in steroid profiles. sapient.bio These technologies are instrumental in identifying the full spectrum of enzymes and regulatory proteins involved in the metabolism of this compound and other steroids.

Omics TechnologyApplication in Steroidogenesis ResearchRelevance to this compound
Steroidomics/MetabolomicsComprehensive profiling of steroid hormones and their metabolites to understand steroid biosynthesis and metabolism. nih.govnih.govoup.comendocrine-abstracts.orgmetwarebio.comMapping the complete metabolic network of this compound and identifying novel metabolites.
ProteomicsIdentification and quantification of proteins involved in steroidogenesis, including enzymes and regulatory proteins. biorxiv.orgsapient.bioIdentifying the specific enzymes responsible for the metabolism of this compound and their regulation.
Genomics/TranscriptomicsStudying the genes that encode for steroidogenic enzymes and their expression levels. mdpi.comnih.govaacrjournals.orgUnderstanding the genetic regulation of this compound synthesis and metabolism.
Multi-omics IntegrationCombining data from different omics platforms for a holistic view of steroidogenesis. biorxiv.orgsapient.bioElucidating the complex interplay of genes, proteins, and metabolites in the pathways involving this compound.

Development of Novel Research Tools and Probes

To further investigate the intricate roles of this compound and its related pathways, the development of novel research tools and chemical probes is essential. nih.govmdpi.com A chemical probe is a small molecule designed to selectively interact with a specific biological target, allowing for the study of its function in a cellular or organismal context. nih.govmdpi.com

In the field of steroid research, this includes the creation of probes to visualize and quantify the activity of specific enzymes. For example, turn-on fluorescent probes have been synthesized to image the activity of steroid sulfatase, an enzyme involved in steroid metabolism. rsc.org Similar approaches could be developed to create probes that report on the activity of enzymes that metabolize this compound.

The development of highly selective inhibitors, as informed by SAR studies, is another crucial area. These molecules can be used as chemical tools to dissect the roles of specific enzymes in steroidogenic pathways. nih.gov Furthermore, the synthesis of isotopically labeled analogs of this compound, such as those containing deuterium (B1214612), are invaluable for tracing its metabolic fate in kinetic studies.

Future research in this area will likely focus on:

Fluorescent Probes: Designing and synthesizing novel fluorescent probes to visualize the localization and activity of enzymes that interact with this compound in living cells.

Affinity-Based Probes: Developing probes that can be used to isolate and identify binding partners of this compound and its metabolites.

Selective Inhibitors: Creating highly selective and potent inhibitors for enzymes in the this compound metabolic pathway to be used as chemical tools for functional studies.

Isotopically Labeled Standards: Synthesizing a wider range of labeled standards for use in advanced mass spectrometry-based quantification and metabolic flux analysis.

These advanced research tools will be instrumental in unraveling the remaining mysteries surrounding the biochemistry of this compound.

Q & A

Basic Research Questions

Q. What are the thermodynamic and physicochemical properties of Androst-5-ene-3,17-dione, and how do they influence experimental design?

  • Answer: Key properties include:

  • logP (octanol/water partition coefficient): 3.943 (indicating moderate lipophilicity) .
  • log10ws (water solubility): -4.32 (low aqueous solubility, necessitating organic solvents for dissolution) .
  • Thermodynamic parameters: Formation enthalpy (hf) = -402.91 kJ/mol, vaporization enthalpy (hvap) = 64.27 kJ/mol .
  • Temperature-dependent heat capacity (cpg): Ranges from 806.58 J/mol·K at 808.37 K to 941.22 J/mol·K at 1030.12 K .
  • Methodological considerations: Use Crippen or Joback methods for predictive modeling of solubility and stability in varying experimental conditions .

Q. What analytical methods are recommended for detecting this compound in biological samples?

  • Answer:

  • Chromatography: HPLC or GC-MS for separation and quantification, leveraging its molecular weight (286.41 g/mol) and structural specificity .
  • Immunoassays: CLIA (Chemiluminescent Immunoassay) kits targeting GST A1 (Glutathione S-transferase A1), which acts as an isomerase for this compound .
  • Isotopic labeling: Deuterium-labeled analogs (e.g., [4β-D]-androst-5-ene-3,17-dione) for tracing metabolic pathways in kinetic studies .

Advanced Research Questions

Q. What is the catalytic mechanism of Δ5 → Δ4-3-ketosteroid isomerase in converting this compound, and how do mutations affect enzyme activity?

  • Answer:

  • Wild-type enzyme (Pseudomonas testosteroni): Utilizes Tyr-14 and Asp-38 for concerted enolization, involving proton transfer from the 4β position to the 6β position .
  • Y14F mutant: Lacks proton donor capacity, reducing catalytic efficiency by 10<sup>4.7</sup>-fold. Kinetic isotope effects (e.g., <sup>D</sup>V/K) reveal rate-limiting steps in intermediate dissociation .
  • Methodology: Combine kinetic isotope experiments with X-ray crystallography to map active-site interactions .

Q. How does microbial metabolism of this compound by Rhizopus arrhizus inform steroid biosynthesis pathways?

  • Answer:

  • Key metabolites: Hydroxylation at C11β and epoxidation at C4,5 or C5,6 positions, identified via GC-MS and NMR .
  • Experimental design: Use controlled oxygenation conditions (e.g., anaerobic vs. aerobic) to isolate intermediates like 3β-hydroxyandrost-5-ene-17-one .
  • Data interpretation: Compare metabolite profiles with in silico enzyme docking models to predict regioselectivity .

Q. How do contradictory findings in isomerization studies inform mechanistic hypotheses?

  • Answer:

  • Activation parameters vs. isotope effects: emphasizes ΔG‡ (activation energy) for acid/base catalysis, while highlights deuterium isotope effects in mutant enzymes .
  • Resolution strategy: Use hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) simulations to reconcile experimental data with theoretical transition states .

Experimental Design & Safety

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Answer:

  • Personal protective equipment (PPE): Nitrile gloves, sealed goggles, and respirators for aerosol-prone procedures (e.g., solid handling) .
  • Ventilation: Use fume hoods to minimize inhalation risks, given its low vapor pressure .
  • Spill management: Avoid aqueous cleanup (low solubility); use absorbent materials and dispose as hazardous waste .

Q. How can researchers mitigate challenges in synthesizing stable derivatives of this compound?

  • Answer:

  • Derivatization strategies: Acetylation at C3 and C17 positions to enhance stability, monitored via TLC or LC-MS .
  • Storage conditions: Store at -20°C in airtight containers to prevent oxidation or hydrolysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.